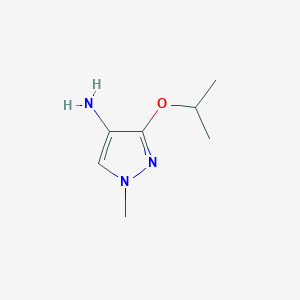

1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine

Description

1-Methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine is a pyrazole derivative featuring a methyl group at position 1, a propan-2-yloxy (isopropoxy) substituent at position 3, and an amine group at position 4. Its molecular formula is C₇H₁₃N₃O, yielding a molecular weight of 155.2 g/mol (calculated).

Key properties inferred from structural analogs include moderate solubility in polar solvents due to the amine and ether functionalities. The isopropoxy group introduces steric bulk and lipophilicity, which may influence pharmacokinetic behavior in biological systems.

Properties

IUPAC Name |

1-methyl-3-propan-2-yloxypyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-5(2)11-7-6(8)4-10(3)9-7/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHHSDPEILNAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NN(C=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354241-25-0 | |

| Record name | 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 1-methyl-1H-pyrazol-4-amine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives with different substitution patterns.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-Methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Propan-2-yloxy (Target Compound): Balances lipophilicity and polarity, making it suitable for membrane penetration. Discontinuation may relate to stability issues or synthetic complexity . Pyridin-4-yl (): Introduces aromaticity, enhancing π-π stacking interactions in biological targets. This compound is commercially available, suggesting robust demand . Trifluoromethylphenoxy (): The trifluoromethyl group increases metabolic resistance and hydrophobicity, advantageous in drug design for prolonged activity .

The cyclopropyl analog () demonstrated antiviral activity, highlighting the role of steric groups in target binding .

Synthetic Accessibility :

- The hydrochloride salt of pyrrolidine-1-carbonyl-substituted pyrazole () exemplifies improved solubility via salt formation, a common strategy in pharmaceutical development .

Biological Activity

1-Methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity, which can lead to various biological effects. Current research indicates that it may influence signaling pathways involved in inflammation and microbial growth.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's efficacy appears to be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been a significant focus in recent studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could make it a candidate for treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Anti-inflammatory Evaluation

In another study, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The compound demonstrated a dose-dependent reduction in edema, comparable to standard anti-inflammatory drugs like indomethacin. The IC50 value was determined to be approximately 25 µM, indicating substantial anti-inflammatory potential .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.